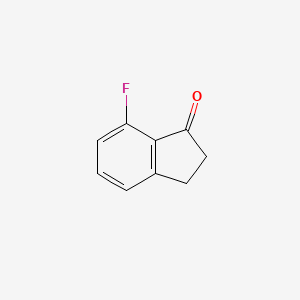

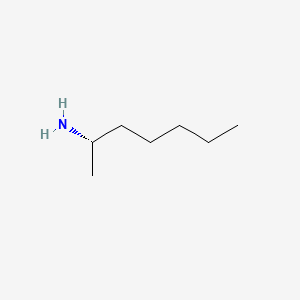

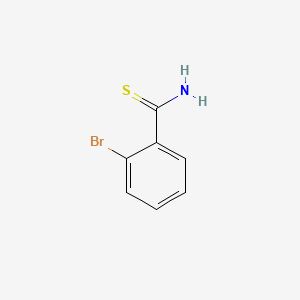

![molecular formula C16H9ClF3NO2 B1273191 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 89159-26-2](/img/structure/B1273191.png)

5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

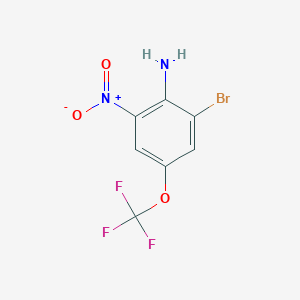

The compound 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is a derivative of indole-2,3-dione, which is a scaffold for various chemical reactions and has potential applications in pharmaceuticals. The chloro and trifluoromethyl groups suggest that the compound could have interesting electronic properties and reactivity due to the presence of these electron-withdrawing groups.

Synthesis Analysis

The synthesis of related 5-chloroindole derivatives has been reported in several studies. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow has been developed, involving regioselective reactions such as iodination, cyclization, and carboxylation . Another study reported the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, which showed potent scavenging activities and inhibitory capacity on lipid peroxidation, indicating the potential for pharmaceutical applications . Additionally, the synthesis of new heterocyclic systems derived from 5-Chloro-1H-indole-2,3-dione using phase transfer catalysis (PTC) has been described, highlighting the versatility of the indole-2,3-dione core for generating diverse heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of a novel compound with a 5-chloroindole moiety was determined using X-ray diffraction, revealing the presence of an exo-isomer structure . Another study focused on the synthesis and crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, which showed an unexpected conformation stabilized by various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 5-chloroindole derivatives has been explored in various chemical reactions. The synthesis of new 1,2,3-triazoles obtained by 1,3-dipolar cycloaddition from 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione was reported, with the configuration of the products confirmed by magnetic resonance . Another study used 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent for the conversion of pyrazolines to pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloroindole derivatives have been characterized through various analytical techniques. Vibrational spectral analysis, XRD-structure, computation, and non-linear optical crystal theoretical-analysis have been performed on a related compound, providing insights into the electronic structure and potential applications in materials science . The thermal activity of the compound was also evaluated, indicating its stability under certain conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione serves as a starting material for synthesizing various heterocyclic compounds. Tribak et al. (2017) discussed synthesizing derivatives of 5-Chloroisatin, highlighting its utility in creating heterocyclic compounds used in drug synthesis. The derivatives are determined by spectroscopy methods, indicating the compound's role in complex chemical processes (Tribak et al., 2017).

Crystal Structures and Molecular Interactions

The crystal structures and molecular interactions of this compound derivatives have been extensively studied. For instance, Kaynak et al. (2013) synthesized and analyzed the structures of certain 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone compounds, revealing intricate hydrogen bonding and molecular frameworks (Kaynak et al., 2013).

Antioxidant and Anticancer Properties

The compound and its derivatives exhibit significant antioxidant and anticancer properties. For instance, Ermut et al. (2014) synthesized 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives and tested their ability to inhibit lipid peroxidation and scavenge radicals. These compounds also showed promising growth inhibitions against certain cancer cell lines (Ermut et al., 2014).

Antimicrobial and Antifungal Activities

This compound derivatives also demonstrate antimicrobial and antifungal activities. For instance, Khalid et al. (2020) synthesized isatin-derived ligands and their metal chelates, which showed enhanced biological activity against selected fungal and bacterial species compared to uncomplexed ligands (Khalid et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The trifluoromethyl group in the compound may also play a role in its interaction with its targets .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 3397 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

5-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO2/c17-11-4-5-13-12(7-11)14(22)15(23)21(13)8-9-2-1-3-10(6-9)16(18,19)20/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQIJHRKAZYGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382378 |

Source

|

| Record name | 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89159-26-2 |

Source

|

| Record name | 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

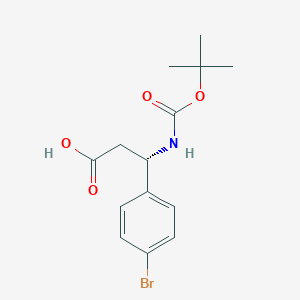

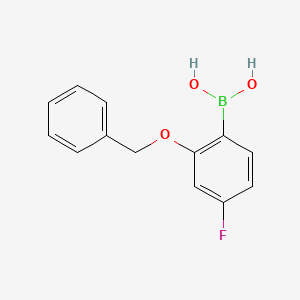

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)